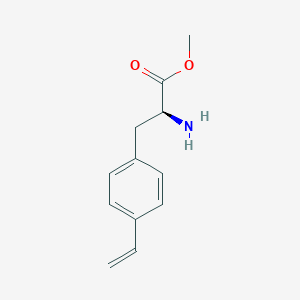

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a vinyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid.

Vinylation: The phenyl ring is functionalized with a vinyl group through a palladium-catalyzed Heck reaction. This involves the reaction of (S)-2-amino-3-phenylpropanoic acid with vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and other oxidizing agents.

Reduction: Pd/C, hydrogen gas.

Substitution: Electrophiles such as acyl chlorides, isocyanates, etc.

Major Products

Oxidation: Epoxides, diols.

Reduction: Ethyl-substituted derivatives.

Substitution: Amides, ureas, and other derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : It serves as a crucial building block for synthesizing complex organic molecules and polymers.

- Chemical Reactions : The compound undergoes various reactions such as oxidation to form epoxides or diols, reduction to ethyl-substituted derivatives, and substitution reactions leading to amides or ureas.

Biology

- Biochemical Pathways : The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

- Tumor Imaging : It acts as a substrate for L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various tumors. This property makes it a candidate for positron emission tomography (PET) imaging to visualize tumor metabolism and proliferation .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as a pharmaceutical intermediate with biological activity in various therapeutic areas.

- Cancer Research : Studies indicate that this compound influences cellular pathways related to growth and survival, potentially impacting cancer treatment strategies .

Industry

- Advanced Materials : Used in developing advanced materials and as a precursor for synthesizing specialty chemicals.

Case Studies

- Tumor Imaging with PET : Research demonstrated that (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate could be used effectively in PET imaging to visualize tumor metabolism due to its affinity for LAT1 transporters .

- Cell Proliferation Studies : In vitro studies have shown that compounds similar to this one can influence cellular pathways related to growth, suggesting potential applications in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for covalent binding to nucleophilic sites in proteins or enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-Amino-3-(3-vinylphenyl)propanoic acid

- (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Uniqueness

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to its specific structural features, such as the presence of both a vinyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a vinyl phenyl group. Its structural formula can be represented as follows:

This compound is part of a broader class of phenylalanine derivatives that have been studied for their roles in tumor imaging and metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Starting Materials : Utilization of commercially available phenylalanine derivatives.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amino acid structure.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Research indicates that this compound exhibits several biological activities:

- Tumor Imaging : The compound acts as a substrate for L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various tumors. This property makes it a candidate for use in positron emission tomography (PET) imaging to visualize tumor metabolism and proliferation .

- Cell Proliferation : Studies have shown that compounds similar to this compound can influence cellular pathways related to growth and survival, potentially impacting cancer treatment strategies .

In Vitro and In Vivo Studies

- In Vitro Studies : Cell uptake studies using glioma cell lines demonstrated that this compound has a significant uptake via LAT1, suggesting its utility in targeting tumor cells .

- In Vivo Studies : Animal models have shown that this compound accumulates preferentially in tumor tissues compared to surrounding healthy tissues, with a notable tumor-to-background ratio observed during imaging studies .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- PET Imaging in Gliomas : A study involving PET imaging with this compound showed promising results in differentiating between tumor types based on metabolic activity, aiding in diagnosis and treatment planning .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have indicated its role in enhancing the efficacy of chemotherapeutic agents by targeting metabolic pathways critical for tumor growth .

Research Findings Summary

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWLFUMVAQCFNE-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.